molecular formula C10H9FN2O5 B8514820 4-Pyridinepropanoic acid,2-fluoro-5-nitro-a-oxo-,ethyl ester CAS No. 920978-83-2

4-Pyridinepropanoic acid,2-fluoro-5-nitro-a-oxo-,ethyl ester

Cat. No. B8514820
M. Wt: 256.19 g/mol
InChI Key: HYFIAJRSIDQPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763636B2

Procedure details

2 g (12.81 mmol) of 2-fluoro-4-methyl-5-nitropyridine and 9.36 g (32.03 mmol) of ethyl oxalate are placed in a 100 ml three-necked flask equipped with a magnetic stirrer and maintained under a flush of nitrogen. 2.11 ml (14.09 mmol) of 1,8-diazabicyclo-[5.4.0]undec-7-ene are then added to the reaction medium stirred at room temperature. The reaction mixture is then stirred at room temperature for 4 hours. A mixture of ethyl acetate (100 ml), water (40 ml) and acetic acid (2 ml) is then added. The mixture is extracted twice with ethyl acetate. The combined organic phases are washed with 100 ml of water and with 100 ml of saturated aqueous sodium chloride solution, dried over sodium sulfate and then concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of heptane and ethyl acetate. 1.53 g of product are thus isolated, and are used without further purification in the following step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[C:12]([O:17][CH2:18][CH3:19])(=[O:16])[C:13]([O-])=[O:14].N12CCCN=C1CCCCC2.C(OCC)(=O)C>C(O)(=O)C.O>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:13](=[O:14])[C:12]([O:17][CH2:18][CH3:19])=[O:16])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
9.36 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Step Two
Name
Quantity
2.11 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained under
CUSTOM
Type
CUSTOM
Details
a flush of nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
is then added
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 100 ml of water and with 100 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluting with a mixture of heptane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C(=C1)CC(C(=O)OCC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.